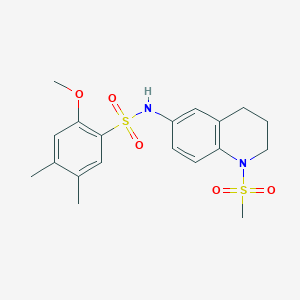![molecular formula C23H24N2O4S B6563263 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 946369-53-5](/img/structure/B6563263.png)
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic heterocycle with one oxygen atom . The molecule also includes a tetrahydroquinoline moiety, which is a type of nitrogen-containing heterocycle . The molecule’s structure is further decorated with a trimethylbenzene sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent parts, including the aromaticity of the furan ring and the presence of the nitrogen atom in the tetrahydroquinoline ring . The trimethylbenzene sulfonamide group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the furan ring, the tetrahydroquinoline ring, and the sulfonamide group. The furan ring, being aromatic, might undergo electrophilic aromatic substitution reactions . The nitrogen atom in the tetrahydroquinoline ring could potentially act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in polar solvents . The aromatic furan ring might contribute to its UV-visible absorption spectrum .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives have been found to have significant antibacterial activity . The furan nucleus is an essential synthetic technique in the search for new drugs . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Anticancer Activity
Furan derivatives have also been found to have anticancer activity . New sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized and their anticancer activity was studied against human liver carcinoma cell (HepG-2) and at human normal retina pigmented epithelium cells (RPE-1) .
Anti-Microbial Activity
Carbamothioyl-furan-2-carboxiamide derivatives, which are similar to the compound , have been synthesized and screened for their anti-cancer and anti-microbial activities .
Inhibition of FIH-1
Furan- and thiophene-2-carbonyl amino acid derivatives have the potential to inhibit FIH-1 . The inhibitory activities of these compounds were evaluated in SK-N-BE (2)c cells by measuring HIF response element (HRE) promoter activity .
Treatment of Multi-Resistant Illnesses
There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action, as evidenced by the rise in drug resistance to clinically utilized anti-infectives . Furan-containing compounds could potentially meet this need .
Development of New Drugs
The furan nucleus is an essential synthetic technique in the search for new drugs . Due to the numerous methods by which furans derivatives can be made as well as their numerous structural reactions, the field of organic chemistry and medicinal chemistry offers a wide range of prospects .
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-15-12-17(3)22(13-16(15)2)30(27,28)24-19-9-8-18-6-4-10-25(20(18)14-19)23(26)21-7-5-11-29-21/h5,7-9,11-14,24H,4,6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKRNZCSPOJREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563182.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563185.png)
![2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563189.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6563193.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6563196.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6563201.png)
![2,4,6-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6563206.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6563218.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6563225.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6563250.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6563255.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6563260.png)
